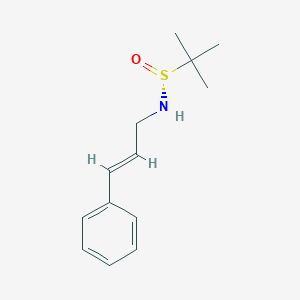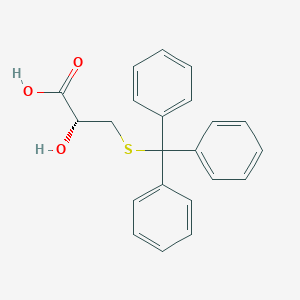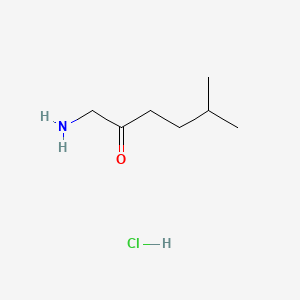
(R)-N-cinnamyl-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-cinnamyl-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and pharmacology. This compound is characterized by the presence of a cinnamyl group attached to a sulfinamide moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-cinnamyl-2-methylpropane-2-sulfinamide typically involves the reaction of cinnamyl chloride with ®-2-methylpropane-2-sulfinamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-N-cinnamyl-2-methylpropane-2-sulfinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-N-cinnamyl-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The cinnamyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the cinnamyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonamides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted cinnamyl derivatives.
Scientific Research Applications
®-N-cinnamyl-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-N-cinnamyl-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The cinnamyl group may also interact with cellular receptors, modulating various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-N-cinnamyl-2-methylpropane-2-sulfinamide: The enantiomer of the compound with similar chemical properties but different biological activities.
N-cinnamyl-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.
N-cinnamyl-2-methylpropane-2-amine: A related amine compound with different reactivity and applications.
Uniqueness
®-N-cinnamyl-2-methylpropane-2-sulfinamide is unique due to its chiral nature and the presence of both a cinnamyl group and a sulfinamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
(R)-2-methyl-N-[(E)-3-phenylprop-2-enyl]propane-2-sulfinamide |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)16(15)14-11-7-10-12-8-5-4-6-9-12/h4-10,14H,11H2,1-3H3/b10-7+/t16-/m1/s1 |
InChI Key |
RNRUVKDGYUVWCV-OJXHRBAXSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)S(=O)NCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13918611.png)

![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)

![Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13918642.png)
![Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)



